molecular formula C16H13NO4S B8539179 4-Hydroxy-2H-1-benzothiopyran-3-carboxanilide 1,1-Dioxide CAS No. 40105-99-5

4-Hydroxy-2H-1-benzothiopyran-3-carboxanilide 1,1-Dioxide

Cat. No.: B8539179
CAS No.: 40105-99-5
M. Wt: 315.3 g/mol
InChI Key: DYQKKTVEHQCTQR-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-1-benzothiopyran-3-carboxanilide 1,1-Dioxide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

40105-99-5

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

4-hydroxy-1,1-dioxo-N-phenyl-2H-thiochromene-3-carboxamide

InChI

InChI=1S/C16H13NO4S/c18-15-12-8-4-5-9-14(12)22(20,21)10-13(15)16(19)17-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,17,19)

InChI Key

DYQKKTVEHQCTQR-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation by Aminolysis of the β-Ketoester. -- A mixture of 11.7 g. (0.05 mole) of methyl 4-hydroxy-2H-1-benzothiopyran-3-carboxylate 1,1-dioxide, 7.0 g. (0.075 mole) of aniline, and 250 ml. of xylene was refluxed for 16 hr. in a Soxhlet apparatus, the thimble of which contained 20 g. of Linde type 4A molecular sieve. The mixture was cooled and the resulting precipitate was collected to give 12.8 g. (81%) of product, m.p. 204°-208° dec. Recrystallization from ethyl acetate gave 11.4 g. material, m.p. 205°-208° dec.
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Synthesis routes and methods II

Procedure details

Preparation from the enamine-acid chloride. -- To 28.5 g. of a 12.5% solution of phosgene in benzene was added 30 ml. of tetrahydrofuran. The temperature of the solution was maintained at -10° to -15° and a solution of 7.5 g. (0.03 mole) of 4-(1-pyrrolidinyl)-2H-1-benzothiopyran 1,1-dioxide and 5 ml. (0.036 mole) of triethylamine in 125 ml. of tetrahydrofuran was added with stirring over a period of 20 minutes. After stirring at room temperature for 2 hr., a solution of 3.1 g. (0.033 mole) of aniline and 5 ml. of triethylamine in 25 ml. of tetrahydrofuran was added, the mixture was refluxed for 2 hr., and about a third of the solvent was distilled off. The remaining mixture was poured into ice-water and extracted with dichloromethane. The organic layer washed well with water, dried (MgSO4) and evaporated to give 12.3 g. of a dark syrup. This crude enamine-amide was dissolved in 100 ml. of methanol, treated successively with 10 ml. of water and 2 ml. of concentrated hydrochloric acid, and heated on a steam bath for 20 minutes. The mixture was cooled and filtered to yield 6 g. (64%) of product, m.p. 204°-208°.
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